(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid
Overview
Description
“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid, and carbazole rings .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The compound can be synthesized from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE . Other synthesis methods involve the use of 9-(4-Bromophenyl)carbazole .Molecular Structure Analysis
The molecular structure of “this compound” includes benzene rings, boronic acid, and carbazole rings . More detailed structural analysis can be found in spectroscopic studies .Chemical Reactions Analysis
“this compound” can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.120, a density of 1.2±0.1 g/cm3, a boiling point of 452.7±51.0 °C at 760 mmHg, and a melting point of 264°C (lit.) . It has a molecular formula of C18H14BNO2 .Scientific Research Applications
Organic Optoelectronics and OLED Devices
Boronic acid derivatives, particularly BODIPY-based materials, have been extensively studied for their application in organic light-emitting diodes (OLEDs). These compounds are considered promising for creating 'metal-free' infrared emitters, enhancing the development of green to near-infrared (NIR) OLEDs through structural design and synthesis innovations (Squeo & Pasini, 2020).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives play a significant role in constructing electrochemical biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. These sensors operate based on the selective binding of boronic acids to diols or fluoride ions, offering a robust framework for non-enzymatic glucose sensors and other biosensor applications (Wang, Takahashi, Du, & Anzai, 2014).
Anticancer Agents
Cinnamic acid derivatives, including those derived from boronic acids, have been explored for their potential as anticancer agents. The chemical versatility of these compounds allows for the development of novel antitumor agents, highlighting the significance of boronic acid derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Drug Discovery and Design
The unique properties of boronic acids have contributed to their incorporation into drug discovery, with several boronic acid drugs approved for various treatments. These compounds enhance drug potency and improve pharmacokinetics, underscoring their value in medicinal chemistry (Plescia & Moitessier, 2020).
Environmental and Wood Protection
Research has also focused on the environmental applications of boron-containing compounds, including their use in controlling fungal growth and acting as wood protectors. These applications benefit from the broad-spectrum bioactivity of boron compounds, providing both technological and biomedical advantages (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in electronic devices .
Mode of Action
It’s known that the compound can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications .
Biochemical Pathways
It’s known that the compound can be used in the formation of organic light emitting diodes (oleds) , which suggests it may play a role in the electron transport pathway.
Pharmacokinetics
It’s known that the compound has a molecular weight of 287120 Da , which could influence its bioavailability.
Result of Action
It’s known that the compound can be used in the formation of organic light emitting diodes (oleds) , which suggests it may influence the light emission properties of these devices.
Action Environment
It’s known that the compound has a melting point of 264°c , which suggests that its stability could be influenced by temperature.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRUXMJHALVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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